1-(吡啶-3-基)咪唑烷-2-酮

描述

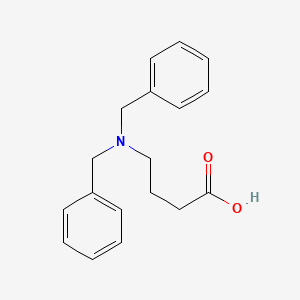

The compound "1-(Pyridin-3-yl)imidazolidin-2-one" is a derivative of imidazolidinone with a pyridinyl substituent at the 1-position. This structure is related to various imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which have been extensively studied due to their pharmacological properties and potential as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of related imidazopyridine compounds often involves condensation reactions. For instance, the novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand was synthesized through a single condensation of 2,6-pyridyl aldehyde with optically active (S,S)-diphenylethylenediamine . Similarly, imidazo[1,5-a]pyridine derivatives were obtained by heating aldehydes with 2-cyanopyridine and ammonium acetate10. These methods demonstrate the versatility of imidazopyridine synthesis, which can be adapted to produce a variety of substituted compounds, potentially including "1-(Pyridin-3-yl)imidazolidin-2-one".

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by the presence of a bicyclic system with a bridgehead nitrogen atom. The structure of these compounds can be further confirmed by single crystal X-ray diffraction studies, as was done for some 3-substituted imidazo[1,5-a]pyridines10. The imidazolidinone core is a common feature in these molecules, providing a stable platform for further functionalization.

Chemical Reactions Analysis

Imidazopyridines participate in various chemical reactions, often facilitated by catalysts. For example, the PyBidine-Cu(OTf)2 complex was used to catalyze the highly endo-selective reaction of imino esters with nitroalkenes . Other reactions include the transition-metal-free synthesis of imidazo[1,2-a]pyridines, which involves the formation of C-N, C-O, and C-S bonds , and the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines . These reactions highlight the reactivity of the imidazopyridine core and its potential for diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridines are influenced by their molecular structure. For instance, some imidazo[1,2-a]pyridines are susceptible to excited state intramolecular proton transfer (ESIPT), which affects their emission characteristics . The presence of various substituents on the imidazopyridine core can significantly alter their pharmacological activity, as seen with the 3-amino-imidazo[1,2-a]pyridines that act as Mycobacterium tuberculosis glutamine synthetase inhibitors . The versatility of the imidazopyridine scaffold allows for the exploration of a wide range of biological activities and chemical properties.

科学研究应用

合成和化学性质

化学合成:Lifshits 等人(2015 年)开发了一种制备相关化合物的新方法,重点介绍了创建具有咪唑烷-2-酮结构的不同生物活性分子的潜力,表明该化合物在合成有机化学中的相关性以及作为合成药理学相关分子的前体的作用 (Lifshits、Ostapchuk 和 Brel,2015)。

抗病毒活性:Chern 等人(2005 年)合成了一种表现出显着抗病毒活性的吡啶基咪唑烷酮衍生物,证明了该化合物作为开发抗病毒剂的基础的潜力 (Chern 等人,2005)。

催化应用和材料科学

- 催化:Arai 等人(2010 年)描述了双(咪唑烷)吡啶-Cu(OTf)2 络合物在催化不对称 [3 + 2] 环加成中的应用,展示了该化合物在提高合成反应中的对映选择性和产率方面的用途,这对于制药行业至关重要 (Arai、Mishiro、Yokoyama、Suzuki 和 Sato,2010)。

药理学和生物学应用

- 药理学支架:Deep 等人(2016 年)回顾了咪唑并[1,2-a]吡啶支架,强调了其在药物化学中广泛应用于针对各种疾病开发疗法。这突出了吡啶基咪唑烷酮在药物设计和发现中的多功能性 (Deep、Bhatia、Kaur、Kumar、Jain、Singh、Batra、Kaushik 和 Deb,2016)。

电子结构和配体设计

- 配体性质:Tukov 等人(2009 年)研究了 N-杂环卡宾(包括咪唑烷-2-亚甲基)的电子结构和配体性质,有助于了解它们的键合特性和在催化中的潜在应用 (Tukov、Normand 和 Nechaev,2009)。

安全和危害

The safety data sheet for “1-(Pyridin-3-yl)imidazolidin-2-one” indicates that it is for R&D use only and not for medicinal, household, or other use . It carries the GHS07 pictogram, with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

作用机制

Target of Action

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are known to interact with a variety of biological targets, depending on the specific substitutions on the imidazolidin-2-one ring .

Mode of Action

Imidazolidin-2-ones are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins . The specific interactions would depend on the exact nature of the target and the substituents on the imidazolidin-2-one ring .

Biochemical Pathways

Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways, depending on their specific targets . They can affect the function of enzymes, receptors, ion channels, and other proteins, leading to downstream effects on cellular signaling, metabolism, and other processes .

Result of Action

Given the structural motifs of imidazolidin-2-ones, they are known to have a broad range of effects, depending on their specific targets and the cellular context . These effects can include changes in enzyme activity, alterations in cellular signaling, modulation of ion channel function, and other effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability of the compound and its interactions with its targets .

属性

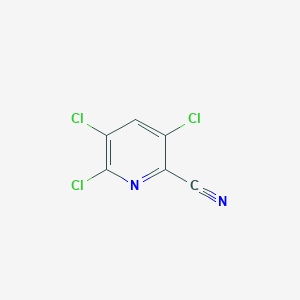

IUPAC Name |

1-pyridin-3-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-3,6H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBVHFJJWWZJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564520 | |

| Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56205-14-2 | |

| Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)